N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]cyclohexene-1-carboxamide
Description
N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]cyclohexene-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring attached to a carboxamide group, with a 2-chloro-4-methylanilino substituent. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Properties
IUPAC Name |
N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]cyclohexene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-11-7-8-14(13(17)9-11)19-15(20)10-18-16(21)12-5-3-2-4-6-12/h5,7-9H,2-4,6,10H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBBIDQKLXBXCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CNC(=O)C2=CCCCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]cyclohexene-1-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 2-chloro-4-methylaniline with an appropriate acylating agent to form the corresponding amide. This intermediate is then subjected to further reactions to introduce the cyclohexene ring and the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]cyclohexene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The chloro group in the aniline moiety can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds with varying properties.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or inhibitor in biochemical studies, helping to elucidate the function of specific enzymes or pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It may find use in the development of new materials or as an intermediate in the production of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]cyclohexene-1-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests that it may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent modification. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-methylaniline: A precursor in the synthesis of the target compound, with similar structural features.
Cyclohexene-1-carboxamide: Shares the cyclohexene and carboxamide moieties, but lacks the aniline substituent.
N-(2-chloro-4-methylanilino)acetamide: Similar in structure but with an acetamide group instead of the cyclohexene ring.
Uniqueness
N-[2-(2-chloro-4-methylanilino)-2-oxoethyl]cyclohexene-1-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
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